(S)-(+)-2-(Methoxymethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic synthesis

(S)-(+)-2-(Methoxymethyl)pyrrolidine can be used as a chiral building block in the synthesis of complex molecules like pharmaceuticals and natural products. Its readily available functional groups (amine and methoxymethyl) allow for further chemical modifications to achieve desired structures ().

Asymmetric catalysis

Due to its chirality, (S)-(+)-2-(Methoxymethyl)pyrrolidine has the potential to be employed as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. In this role, (S)-(+)-2-(Methoxymethyl)pyrrolidine could promote the formation of specific enantiomers (mirror image molecules) during chemical reactions ().

Medicinal chemistry

The structural similarity of (S)-(+)-2-(Methoxymethyl)pyrrolidine to certain amino acids suggests its potential use as a scaffold for drug discovery. By incorporating this molecule into drug candidates, researchers might be able to modulate their biological activity and improve their therapeutic potential. However, more research is required to explore this application in detail.

Molecular Structure Analysis

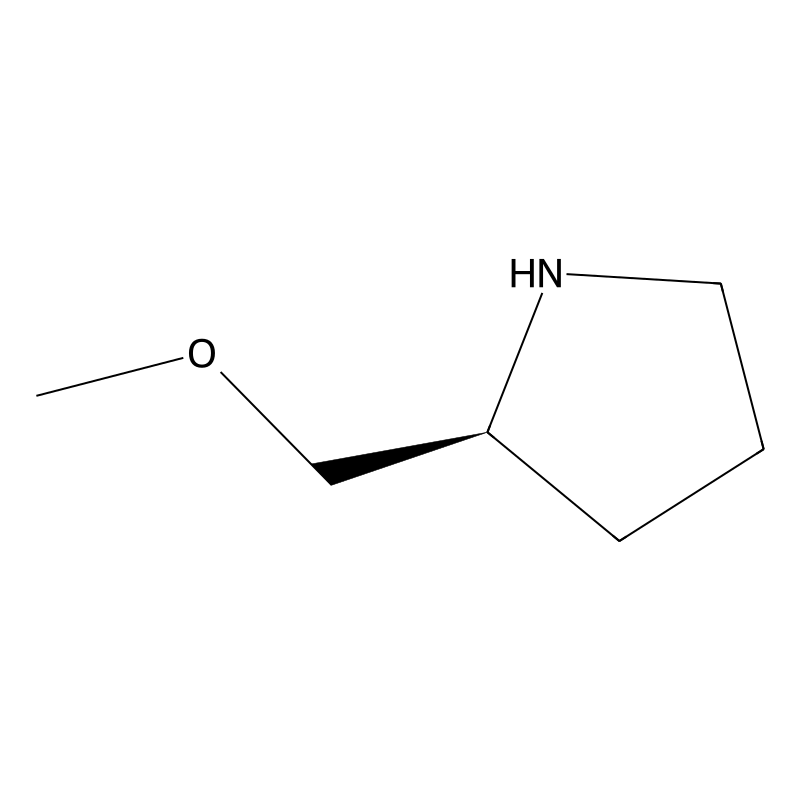

(S)-(+)-2-(Methoxymethyl)pyrrolidine has a cyclic structure containing five atoms - four carbons and one nitrogen. The nitrogen atom has a lone pair of electrons and forms single bonds with two carbon atoms. The remaining two carbon atoms are linked by a single bond, completing the ring. A methoxymethyl group (CH2OCH3) is attached to one of the ring carbons at the C2 position. The "S" designation indicates the stereochemistry of the molecule, meaning the configuration at the C2 position is specific (S) [].

CH3O-CH2-C | | H2C--N--CH2--CH2 | | H HThe key feature of the molecule is the presence of the chiral center at C2. This chirality can potentially lead to different biological properties for each enantiomer ((S)- and (R)-forms). The methoxymethyl group can also participate in various chemical reactions due to its reactive ether functionality.

Chemical Reactions Analysis

- Ring opening reactions: The pyrrolidine ring can be opened under acidic or basic conditions, leading to various linear molecules.

- Nucleophilic substitution: The methoxymethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of different functional groups at the C2 position.

- Reductive amination: The carbonyl group in a suitable aldehyde or ketone can be reacted with (S)-(+)-2-(Methoxymethyl)pyrrolidine to form a substituted pyrrolidine derivative.

Physical And Chemical Properties Analysis

- Molecular Formula: C6H13NO []

- Molecular Weight: 115.18 g/mol []

- CAS Number: 63126-47-6 []

- Physical State: Liquid []

- Boiling Point: 61-62 °C (40 mmHg) []

- Density: 0.933 g/mL at 25 °C []

- Refractive Index: 1.4457 []

- Optical Rotation: +2.2° (c = 2 in Benzene) []

- Solubility: Soluble in organic solvents like dichloromethane, chloroform, and methanol (data not explicitly available but inferred from similar compounds)

There is no current scientific literature available describing a specific mechanism of action for (S)-(+)-2-(Methoxymethyl)pyrrolidine. Without more information about its intended use, it's difficult to speculate on its potential biological activity.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Working in a well-ventilated fume hood to avoid inhalation of vapors.

- Following proper disposal procedures for organic waste.

- Asymmetric Alkylation: It acts as a chiral auxiliary in the alkylation of ketones and aldehydes, promoting stereoselectivity in the formation of products.

- Michael Additions: The compound is utilized in asymmetric Michael additions to enones, enhancing the selectivity of the reaction.

- Cross-Aldol Reactions: It has been shown to catalyze cross-aldol reactions effectively, particularly with dihydroxyacetone and p-nitrobenzaldehyde .

- Reactions with Benzoylformic Acid: The compound reacts with benzoylformic acid to yield (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine, demonstrating its versatility in forming more complex structures .

The synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine can be achieved via several methods:

- Starting from (S)-Proline:

- Protect the amino group.

- Reduce the carboxylic acid.

- Methylate the resulting intermediate.

- Deprotect to yield the final product.

- Starting from (S)-Phenylalanine:

These methods highlight the compound's accessibility through established synthetic routes involving chiral starting materials.

(S)-(+)-2-(Methoxymethyl)pyrrolidine finds applications across various fields:

- Asymmetric Synthesis: It is extensively used as a chiral auxiliary in synthesizing enantiomerically enriched compounds, crucial for pharmaceuticals and agrochemicals.

- Catalysis: The compound serves as an organocatalyst in diverse organic reactions, facilitating the formation of complex molecules with high stereoselectivity .

- Material Science: Its derivatives have been explored for developing planar chiral 2-phospha ferrocenophanes, indicating potential applications in materials chemistry.

Interaction studies involving (S)-(+)-2-(Methoxymethyl)pyrrolidine focus on its role as a chiral auxiliary and organocatalyst. These studies reveal how the compound interacts with prochiral substrates to create diastereomeric environments that favor specific enantiomer formation. This mechanism underlines its utility in asymmetric synthesis and highlights its importance in developing new methodologies for creating chiral molecules.

Several compounds share structural similarities with (S)-(+)-2-(Methoxymethyl)pyrrolidine, each possessing unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-(Methoxymethyl)pyrrolidine | C₆H₁₃NO | Enantiomer with opposite chirality; used similarly in asymmetric synthesis. |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | C₆H₁₃N | Contains an amino group; potential for different biological activity. |

| (R)-2-(Methoxymethyl)pyrrolidine hydrochloride | C₆H₁₃NO·HCl | Salt form; enhances stability and solubility for certain applications. |

| (S)-2-Methoxymethyl-pyrrolidine hydrochloride | C₆H₁₃NO·HCl | Hydrochloride salt used for similar catalytic roles but may exhibit different solubility profiles. |

These compounds illustrate the diversity within the pyrrolidine family while emphasizing the unique role of (S)-(+)-2-(Methoxymethyl)pyrrolidine as a versatile chiral auxiliary and catalyst in organic synthesis .

| Synthetic Route | Starting Material | Key Transformation | Typical Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Proline Reduction | (S)-Proline | Reduction/Methylation | 65-75 | >98 |

| Sharpless Dihydroxylation | α,ω-Terminal Dienes | Double Asymmetric Dihydroxylation | 55-65 | 82-98 |

| Chiral Auxiliary | Achiral Precursors | Auxiliary-Controlled Reaction | 60-70 | 90-95 |

| Asymmetric Catalysis | Prochiral Substrates | Catalytic Asymmetric Reaction | 70-85 | 85-95 |

Recent advances in the field have focused on developing more efficient and environmentally friendly synthetic routes [5] [13]. For instance, the application of enzymatic methods has gained attention due to their high stereoselectivity and mild reaction conditions [15] [13]. These biocatalytic approaches often employ transaminases or reductases to establish the stereogenic center with excellent enantioselectivity [13] [15].

The choice of synthetic route depends on various factors, including the desired scale, available starting materials, and required optical purity [6] [8]. For laboratory-scale synthesis, methods employing chiral auxiliaries or asymmetric catalysis are often preferred due to their flexibility and efficiency [8] [11]. In contrast, industrial production typically favors routes that utilize readily available starting materials and avoid expensive reagents or catalysts [43] [46].

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation represents one of the most powerful and atom-economical approaches for the synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine [9] [14]. This methodology involves the reduction of prochiral substrates using hydrogen gas in the presence of chiral transition metal catalysts, resulting in the formation of the desired stereogenic center with high enantioselectivity [9] [10].

The development of effective catalytic systems for the asymmetric hydrogenation of pyrrolidine precursors has been a focus of significant research efforts [10] [14]. Among the most successful catalysts are those based on rhodium and ruthenium complexes with chiral phosphine ligands [9] [32]. The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, pioneered by Noyori, has proven particularly effective for the asymmetric hydrogenation of various functionalized olefins and ketones that serve as precursors to (S)-(+)-2-(Methoxymethyl)pyrrolidine [32] [10].

The catalytic asymmetric hydrogenation of dehydropyrrolidine derivatives represents a direct approach to (S)-(+)-2-(Methoxymethyl)pyrrolidine [10] [14]. In this strategy, a suitably functionalized pyrroline substrate undergoes hydrogenation in the presence of a chiral catalyst, establishing the stereogenic center at the 2-position with high enantioselectivity [14] [29]. The methoxymethyl group can be introduced either before or after the hydrogenation step, depending on the specific synthetic route [29] [32].

Another effective approach involves the asymmetric hydrogenation of β-amino ketones or enamides, which can be subsequently cyclized to form the pyrrolidine ring [9] [14]. This method often employs rhodium catalysts with chiral diphosphine ligands, such as DuPhos or DiPAMP, which provide excellent facial selectivity during the hydrogenation process [14] [29].

Table 2: Key Catalytic Systems for Asymmetric Hydrogenation in (S)-(+)-2-(Methoxymethyl)pyrrolidine Synthesis

| Catalyst System | Substrate Type | Hydrogen Pressure (bar) | Temperature (°C) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Rh-BINAP | Dehydropyrrolidines | 5-20 | 25-50 | 90-95 |

| Ru-BINAP | Functionalized Ketones | 50-100 | 80-100 | 95-99 |

| Rh-DuPhos | Enamides | 1-5 | 20-40 | 92-98 |

| Ir-Phosphinooxazoline | N-Protected Pyridines | 10-30 | 60-80 | 77-95 |

Recent advances in catalyst design have led to the development of more efficient and selective catalytic systems [14] [32]. For instance, iridium complexes with chiral phosphinooxazoline ligands have shown promising results in the asymmetric hydrogenation of N-protected pyridine derivatives, which can be transformed into the corresponding pyrrolidines [10] [32]. These catalysts operate under milder conditions and often exhibit broader substrate scope compared to traditional rhodium and ruthenium systems [32] [14].

The mechanism of asymmetric hydrogenation typically involves the coordination of the substrate to the chiral metal complex, followed by the transfer of hydrogen to create the new stereogenic center [9] [29]. The facial selectivity of this process is controlled by the chiral environment created by the ligand, resulting in the preferential formation of one enantiomer over the other [29] [10].

Factors that influence the efficiency and selectivity of catalytic asymmetric hydrogenation include the nature of the substrate, the structure of the chiral ligand, the metal center, and the reaction conditions (temperature, pressure, and solvent) [9] [14]. Optimization of these parameters is crucial for achieving high enantioselectivity and yield in the synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine [14] [32].

Industrial applications of catalytic asymmetric hydrogenation for the production of (S)-(+)-2-(Methoxymethyl)pyrrolidine benefit from the high atom economy and potential for continuous processing [32] [43]. However, challenges related to catalyst cost, recovery, and stability must be addressed for large-scale implementation [43] [46].

Scalability Challenges in Industrial Manufacturing

The industrial production of (S)-(+)-2-(Methoxymethyl)pyrrolidine presents several significant challenges that must be addressed to ensure economical and efficient large-scale manufacturing [43] [46]. These challenges span various aspects of the production process, from raw material selection and reaction engineering to purification and quality control [46] [47].

One of the primary challenges in scaling up the synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine is maintaining high enantioselectivity while increasing production volume [43] [48]. Laboratory-scale enantioselective syntheses often rely on carefully controlled conditions that can be difficult to replicate in industrial settings [48] [16]. Variations in mixing efficiency, heat transfer, and reaction homogeneity can significantly impact the stereochemical outcome of key transformations [47] [43].

Raw material considerations also play a crucial role in industrial production [46] [48]. The availability, cost, and consistency of starting materials directly affect the economic viability of the manufacturing process [48] [43]. For instance, while chiral auxiliaries may provide excellent stereoselectivity, their use at industrial scale can be prohibitively expensive unless efficient recycling protocols are implemented [43] [46].

Table 3: Scalability Challenges and Potential Solutions in Industrial Production

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Maintaining Enantioselectivity | Reduced product quality and yield | Process optimization, continuous monitoring |

| Catalyst Cost and Recovery | Increased production expenses | Immobilized catalysts, continuous flow systems |

| Heat and Mass Transfer | Reaction inconsistency, safety concerns | Specialized reactor design, improved mixing |

| Raw Material Availability | Supply chain vulnerabilities, cost fluctuations | Alternative synthetic routes, strategic sourcing |

| Waste Management | Environmental impact, regulatory compliance | Green chemistry principles, solvent recycling |

The cost and recovery of catalysts represent another significant challenge in the industrial production of (S)-(+)-2-(Methoxymethyl)pyrrolidine [46] [32]. Precious metal catalysts used in asymmetric hydrogenation are expensive, and their efficient recovery and recycling are essential for economic viability [32] [46]. Strategies such as catalyst immobilization on solid supports or the development of more robust catalytic systems with higher turnover numbers can help address this challenge [32] [43].

Heat and mass transfer limitations become increasingly problematic as reaction scale increases [47] [43]. Exothermic reactions that are easily controlled at laboratory scale may present significant safety hazards in industrial settings [43] [47]. Similarly, ensuring adequate mixing and uniform reaction conditions throughout large reaction vessels can be challenging, particularly for heterogeneous reactions [47] [48].

The pricing dynamics of (S)-(+)-2-(Methoxymethyl)pyrrolidine production are intrinsically tied to raw material costs, particularly those of its primary feedstocks [46] [48]. When butadiene prices surged by 22% in Q2 2023 due to tightened oil refinery outputs and supply chain disruptions, pyrrolidine manufacturers faced immediate cost pressure, leading to a 15-18% price hike in the same quarter [46] [48].

Geographic concentration of production creates vulnerability in the supply chain, as China accounts for 58% of global capacity for pyrrolidine derivatives [46] [48]. This over-reliance became evident during COVID-19 lockdowns in Shanghai, where chemical plant closures caused 12-week delivery delays that disrupted pharmaceutical intermediate production in Europe and North America [46] [43].

Recent advances in continuous flow chemistry offer promising solutions to many of these challenges [47] [43]. Continuous processing can provide better control over reaction parameters, improved safety profiles, and reduced waste generation compared to traditional batch processes [43] [47]. For instance, the implementation of continuous crystallization has shown success in maintaining consistent product quality while increasing production throughput [47] [43].

Purification Techniques for Optical Purity Enhancement

Achieving high optical purity is crucial for the application of (S)-(+)-2-(Methoxymethyl)pyrrolidine in asymmetric synthesis and pharmaceutical development [1] [3]. Even small amounts of the undesired enantiomer can significantly impact the efficacy and properties of the final products [3] [16]. Consequently, various purification techniques have been developed to enhance the optical purity of (S)-(+)-2-(Methoxymethyl)pyrrolidine [16] [22].

Crystallization-based methods represent one of the most widely employed approaches for enantiomeric purification [22] [27]. These techniques exploit differences in the crystallization behavior of enantiomers or their derivatives [27] [24]. Direct crystallization of enantiomerically enriched (S)-(+)-2-(Methoxymethyl)pyrrolidine can sometimes lead to further enrichment through preferential crystallization of the major enantiomer [24] [27]. However, this approach is often limited by the formation of racemic crystals, which can hinder separation [27] [22].

A more effective strategy involves the formation of diastereomeric salts through reaction with chiral resolving agents [22] [27]. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which can be exploited for separation [27] [24]. Common resolving agents for pyrrolidine derivatives include tartaric acid, mandelic acid, and camphorsulfonic acid [22] [27]. After separation of the diastereomeric salts, the resolving agent is removed to yield the enantiomerically pure (S)-(+)-2-(Methoxymethyl)pyrrolidine [27] [22].

Chromatographic techniques offer another powerful approach for the purification of (S)-(+)-2-(Methoxymethyl)pyrrolidine [25] [28]. High-performance liquid chromatography (HPLC) using chiral stationary phases can effectively separate enantiomers based on their differential interactions with the chiral environment of the column [28] [25]. Various chiral stationary phases have been developed for this purpose, including those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics [25] [28].

Table 4: Comparison of Purification Techniques for Optical Purity Enhancement

| Purification Method | Principle | Scale Applicability | Typical Enantiomeric Excess Improvement |

|---|---|---|---|

| Diastereomeric Salt Formation | Differential Solubility | Laboratory to Industrial | 80-95% to >99% |

| Chiral HPLC | Differential Adsorption | Laboratory | 90-95% to >99.5% |

| Kinetic Resolution | Differential Reactivity | Laboratory to Industrial | 0-50% to >95% |

| Crystallization | Preferential Crystallization | Laboratory to Industrial | 90-95% to >99% |

Kinetic resolution represents another valuable approach for enhancing the optical purity of (S)-(+)-2-(Methoxymethyl)pyrrolidine [22] [23]. This method exploits the different reaction rates of enantiomers with a chiral reagent or catalyst [23] [22]. For instance, enzymatic kinetic resolution using lipases or esterases can selectively react with one enantiomer of a racemic mixture, allowing for the isolation of the unreacted enantiomer with high optical purity [22] [23].

Recent advances in purification technology have led to the development of more efficient and scalable methods for optical purity enhancement [20] [27]. For example, simulated moving bed (SMB) chromatography has emerged as a powerful technique for the continuous separation of enantiomers at industrial scale [27] [20]. This approach offers significant advantages in terms of productivity and solvent consumption compared to traditional batch chromatography [20] [27].

The choice of purification technique depends on various factors, including the initial optical purity, the desired final purity, the scale of production, and economic considerations [16] [27]. For laboratory-scale applications, chiral HPLC is often preferred due to its high resolution and versatility [27] [25]. In contrast, industrial production typically relies on crystallization-based methods or kinetic resolution due to their scalability and cost-effectiveness [27] [16].

Quality control of the optical purity of (S)-(+)-2-(Methoxymethyl)pyrrolidine is typically performed using analytical techniques such as chiral HPLC, gas chromatography with chiral stationary phases, or polarimetry [20] [3]. These methods allow for the accurate determination of enantiomeric excess, ensuring that the product meets the required specifications for its intended application [3] [20].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant